

Investigating the Pharmacokinetics of Linzagolix Choline in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: *Linzagolix Choline*

Cat. No.: *B608583*

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This technical guide provides an in-depth overview of the preclinical pharmacokinetics of **Linzagolix Choline**, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Linzagolix in key animal models, which forms the basis for its clinical development in treating sex-hormone-dependent diseases.

Executive Summary

Linzagolix has been investigated in various animal models, primarily rats and cynomolgus monkeys, to characterize its pharmacokinetic profile and to inform human dose predictions. Preclinical studies have demonstrated that Linzagolix exhibits dose-dependent pharmacokinetics. In cynomolgus monkeys, oral administration of Linzagolix resulted in a dose-dependent suppression of luteinizing hormone (LH), which correlated with serum concentrations of the drug, indicating systemic exposure and target engagement.^{[1][2]} While detailed pharmacokinetic parameters from this study are not publicly available in tabular format, the observed pharmacological effect underscores the systemic absorption of Linzagolix. In rats, pharmacokinetic studies have been conducted to assess potential drug-drug interactions, confirming the systemic exposure of Linzagolix following oral administration.^{[3][4]}

Pharmacokinetic Data in Animal Models

While comprehensive, publicly available tables of pharmacokinetic parameters for Linzagolix in animal models are limited, the following sections summarize the key findings from preclinical studies.

Cynomolgus Monkey

Pharmacodynamic studies in ovariectomized cynomolgus monkeys have shown that orally administered Linzagolix leads to a dose-dependent and immediate suppression of serum LH concentrations at doses over 1 mg/kg.[1] This effect was found to be correlated with the serum concentrations of Linzagolix, confirming its systemic bioavailability and target engagement. In intact female cynomolgus monkeys, repeated oral administration of Linzagolix suppressed hormone surges and led to a cessation or prolongation of menstrual cycles, which was reversible upon discontinuation of the treatment. These findings, while not providing specific C_{max}, T_{max}, or AUC values, are critical in demonstrating the biological activity of Linzagolix following oral dosing in a relevant non-human primate model.

Rat

Pharmacokinetic studies in rats have been conducted, primarily to evaluate drug-drug interactions. One study investigated the co-administration of **Linzagolix Choline** with ferrous sulphate. The results showed that the plasma concentration-time profiles of Linzagolix were similar whether it was administered with or without the iron supplement, indicating no significant impact on its absorption. Although the specific pharmacokinetic parameters from this study were not detailed in the publication, the generation of plasma concentration-time profiles confirms the oral absorption of Linzagolix in this species. Further studies are needed to fully characterize the pharmacokinetic profile of Linzagolix in rats.

Experimental Protocols

Detailed experimental protocols from the preclinical studies of Linzagolix are not fully available in the public domain. However, based on standard practices for pharmacokinetic studies in these animal models, the following methodologies are likely to have been employed.

Animal Models

- Rat: Female Sprague-Dawley rats are a common choice for pharmacokinetic studies of compounds intended for use in female health.

- **Cynomolgus Monkey:** Female cynomolgus monkeys (*Macaca fascicularis*) are a relevant non-human primate model for assessing the pharmacokinetics and pharmacodynamics of GnRH receptor antagonists due to their physiological similarities to humans.

Dosing

- **Oral Administration (Rat):** Oral gavage is the standard method for precise oral dosing in rats. The drug is typically formulated in a suitable vehicle, and the volume administered is based on the animal's body weight, generally not exceeding 10-20 mL/kg.
- **Oral Administration (Monkey):** Oral administration in monkeys can be achieved through oral gavage or by concealing the drug in a palatable treat.

Blood Sampling

- **Rat:** Serial blood samples are typically collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at predetermined time points post-dosing. The total blood volume collected is carefully monitored to avoid physiological stress to the animal.
- **Cynomolgus Monkey:** Blood samples are collected from a peripheral vein, such as the femoral or cephalic vein. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. Microsampling techniques may also be employed to reduce the blood volume required.

Bioanalytical Method

The quantification of Linzagolix in plasma samples is crucial for determining its pharmacokinetic parameters. While a specific validated method for Linzagolix is not publicly detailed, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the standard bioanalytical technique for such small molecules.

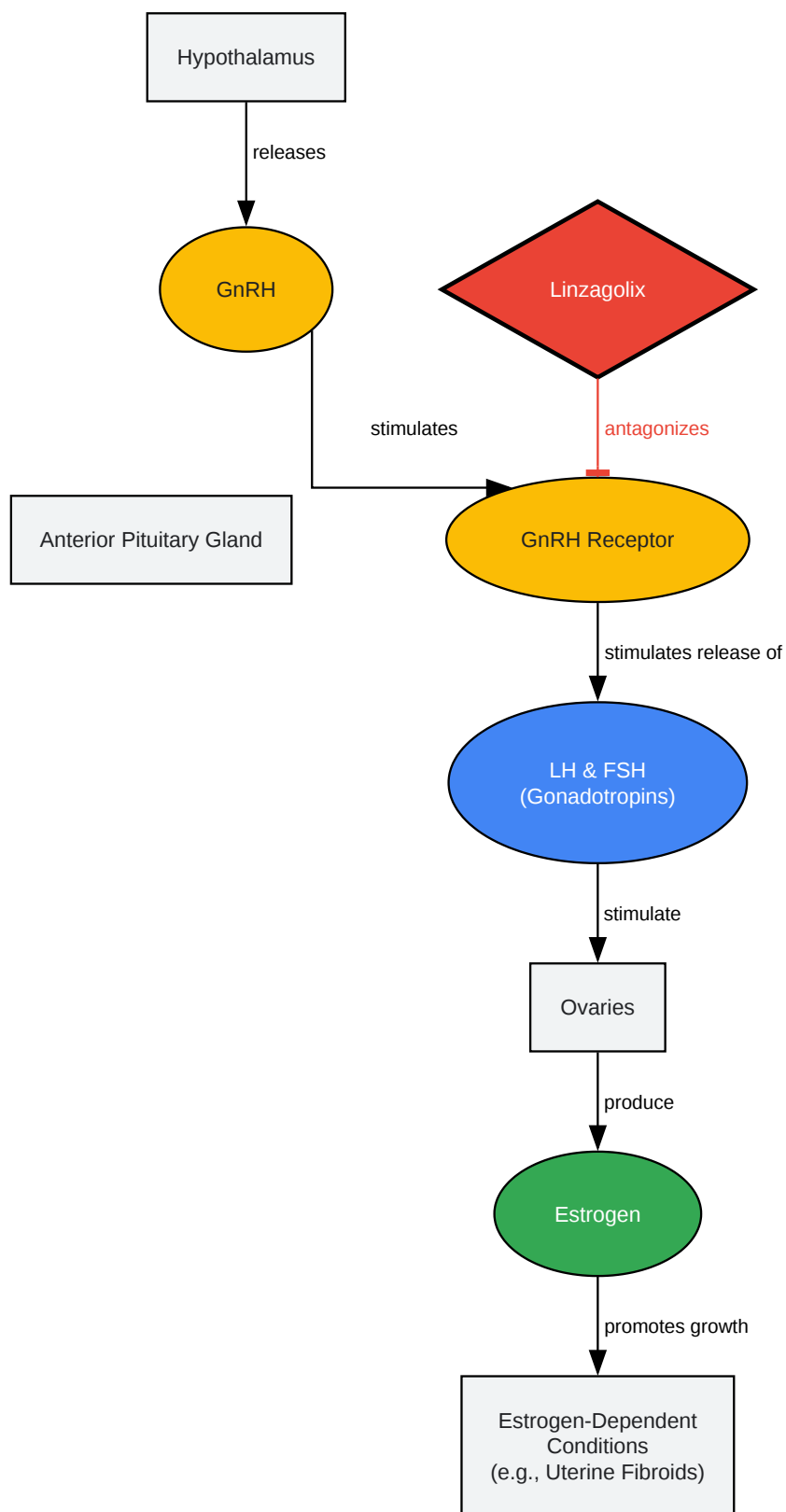
A typical UPLC-MS/MS method would involve:

- **Sample Preparation:** Protein precipitation of plasma samples using a solvent like acetonitrile is a common and efficient method to extract the analyte. An internal standard is added to correct for variability during sample processing and analysis.

- **Chromatographic Separation:** The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column) to separate Linzagolix from endogenous plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used.
- **Mass Spectrometric Detection:** The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed using Multiple Reaction Monitoring (MRM) in positive or negative ionization mode, which provides high selectivity and sensitivity for quantifying the analyte.
- **Method Validation:** The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

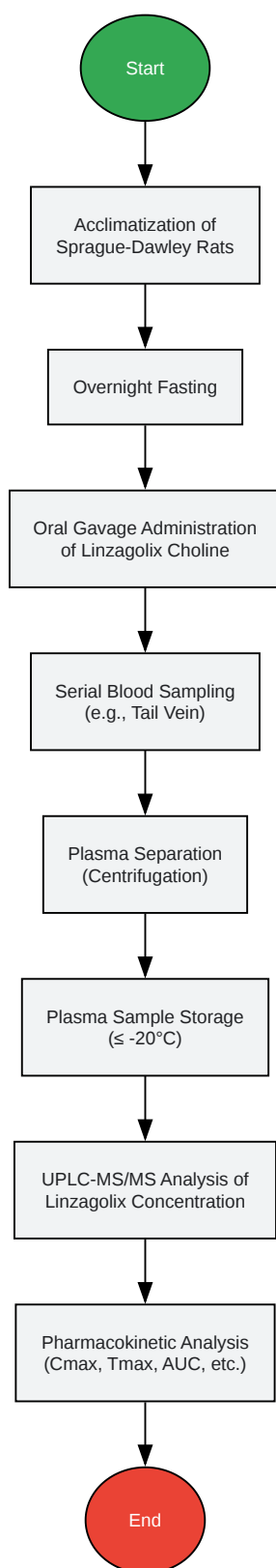
Signaling Pathway of Linzagolix

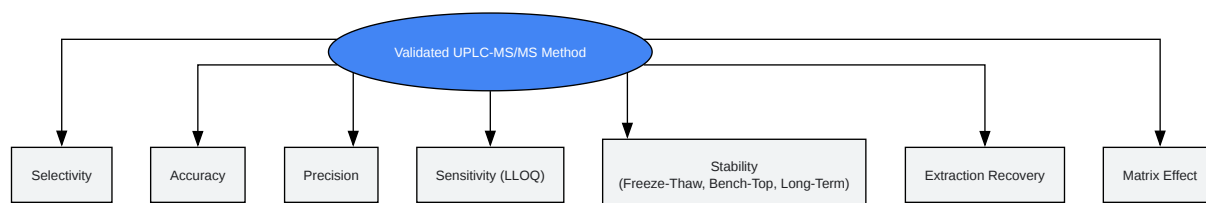


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Caption: Mechanism of action of Linzagolix.

Experimental Workflow for Oral Pharmacokinetic Study in Rats





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